molecular formula C12H10Br2N2S2 B2390547 2,2'-Disulfanediylbis(3-bromoaniline) CAS No. 2135331-79-0

2,2'-Disulfanediylbis(3-bromoaniline)

Cat. No. B2390547
CAS RN: 2135331-79-0
M. Wt: 406.15
InChI Key: OGNQMTIJPYSNFM-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(3-bromoaniline) is a chemical compound with the molecular formula C12H10Br2N2S2 . It has a molecular weight of 406.16 and is used in diverse scientific research due to its unique attributes. It is particularly valuable for studies in materials science, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The InChI code for 2,2’-Disulfanediylbis(3-bromoaniline) is 1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,2’-Disulfanediylbis(3-bromoaniline) appears as a yellow to brown solid . More detailed physical and chemical properties were not available in the search results.

Mechanism of Action

The mechanism of action of 2,2'-disulfanediylbis(3-bromoaniline) is not completely understood. However, it is believed to act as an electron donor, which helps to facilitate the formation of covalent bonds between molecules. It is also believed to act as an electron acceptor, which helps to stabilize the products of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2'-disulfanediylbis(3-bromoaniline) are not fully understood. However, it is believed to be non-toxic and non-irritating. It is also believed to have no adverse effects on the nervous system, and it is not known to be carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2'-disulfanediylbis(3-bromoaniline) in laboratory experiments include its versatility and its ability to facilitate the formation of covalent bonds between molecules. It is also relatively inexpensive and can be synthesized in a single step. The limitations of using this compound in laboratory experiments include its instability in the presence of light and air, and its potential to react with other compounds.

Future Directions

For the use of 2,2'-disulfanediylbis(3-bromoaniline) include its use in the synthesis of new drugs and pharmaceuticals, its use in the synthesis of aryl sulfonamides and aryl sulfonamides with aryl halides, its use as a model compound to study the properties of organic compounds, and its use in the development of new catalysts. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2,2'-disulfanediylbis(3-bromoaniline) can be achieved through a variety of methods. The most common method involves the reaction of 4-bromoaniline with sulfur dichloride in the presence of a base. This reaction yields the desired product in a single step. Another method involves the reaction of 4-bromoaniline with sulfur monochloride and a base. This reaction yields the desired product in two steps.

Scientific Research Applications

2,2'-Disulfanediylbis(3-bromoaniline) has been used in a variety of scientific research applications. It has been used as a model compound to study the properties of organic compounds, such as their reactivity and reactivity patterns. It has also been used in the synthesis of new compounds, such as aryl sulfonamides and aryl sulfonamides with aryl halides. It has also been used in the synthesis of a variety of drugs and pharmaceuticals.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2,2’-Disulfanediylbis(3-bromoaniline) can be found online . It’s important to handle this compound with appropriate safety measures. Always refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

2-[(2-amino-6-bromophenyl)disulfanyl]-3-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNQMTIJPYSNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)SSC2=C(C=CC=C2Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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